Aspartic acid,D-[2,3-3H]
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Overview
Description
Aspartic acid, D-[2,3-3H] is a tritiated form of the amino acid aspartic acid. Aspartic acid itself is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. The D-isomer of aspartic acid is one of the two D-amino acids commonly found in mammals . The tritiated form, D-[2,3-3H], is often used in scientific research due to its radioactive properties, which allow for tracking and studying various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[2,3-3H] aspartic acid typically involves the incorporation of tritium into the aspartic acid molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of tritium gas. This process requires specific conditions such as controlled temperature and pressure to ensure the efficient incorporation of tritium .
Industrial Production Methods: Industrial production of tritiated compounds like D-[2,3-3H] aspartic acid often involves large-scale hydrogenation reactors. These reactors are designed to handle the radioactive nature of tritium safely. The process includes the purification of the final product to remove any unreacted tritium and other impurities .
Chemical Reactions Analysis
Types of Reactions: Aspartic acid, D-[2,3-3H] can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a keto group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms in the amino or carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxaloacetic acid, while reduction can yield aspartate .
Scientific Research Applications
Aspartic acid, D-[2,3-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in metabolic studies and drug development.
Industry: Employed in the production of biodegradable polymers and other materials .
Mechanism of Action
The mechanism by which aspartic acid, D-[2,3-3H] exerts its effects is primarily through its incorporation into biochemical pathways. The tritiated form allows researchers to track the movement and transformation of the compound within cells and tissues. This helps in identifying molecular targets and understanding the pathways involved in various biological processes .
Comparison with Similar Compounds
L-Aspartic Acid: The L-isomer is more commonly found in proteins.
D-Glutamic Acid: Another D-amino acid with similar properties.
L-Glutamic Acid: Similar in structure but different in function .
Uniqueness: Aspartic acid, D-[2,3-3H] is unique due to its radioactive properties, which make it an invaluable tool in research. Its ability to be tracked in biochemical processes sets it apart from non-tritiated forms and other similar compounds .
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-tritritiobutanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1T2,2T |
InChI Key |
CKLJMWTZIZZHCS-DOIPDIKXSA-N |
Isomeric SMILES |
[3H][C@](C(=O)O)(C([3H])([3H])C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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